Balanced Dual-Transporter Inhibition: IC50 Values Compared to Elacridar and Ko143
In a calcein-AM accumulation assay using MDCKII-ABCB1 cells, P-gp/BCRP-IN-1 inhibited P-gp with an IC50 of 18.5 ± 2.1 nM, while in a pheophorbide A accumulation assay using MDCKII-ABCG2 cells, it inhibited BCRP with an IC50 of 22.3 ± 3.4 nM [1]. This dual potency (ratio 0.83) contrasts with elacridar (P-gp IC50 = 27.0 nM; BCRP IC50 = 65.0 nM, ratio 0.42) and the selective BCRP inhibitor Ko143 (BCRP IC50 = 9.8 nM, P-gp IC50 > 1000 nM) [1]. The balanced inhibition of P-gp/BCRP-IN-1 reduces the risk of compensatory transporter upregulation in co-expressing cell lines [1].
| Evidence Dimension | Transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | P-gp: 18.5 nM; BCRP: 22.3 nM |
| Comparator Or Baseline | Elacridar: P-gp 27.0 nM, BCRP 65.0 nM; Ko143: BCRP 9.8 nM, P-gp >1000 nM |
| Quantified Difference | P-gp/BCRP-IN-1 is 1.46× more potent than elacridar on P-gp and 2.91× more potent on BCRP; compared to Ko143, P-gp/BCRP-IN-1 provides 100× better P-gp activity |
| Conditions | Calcein-AM accumulation in MDCKII-ABCB1 cells (P-gp); pheophorbide A accumulation in MDCKII-ABCG2 cells (BCRP); 30 min pre-incubation; 37°C |
Why This Matters
For procurement, this balanced dual potency ensures single-compound reversal of MDR in tumors co-expressing both transporters, avoiding the need for combination dosing of two selective inhibitors.
- [1] Li J, et al. Discovery of novel 2,4-diaminopyrimidine derivatives as dual P-glycoprotein and breast cancer resistance protein inhibitors. Eur J Med Chem. 2020;203:112623. doi:10.1016/j.ejmech.2020.112623 View Source
